JNJ-40418677 is synthesized for research purposes and is not intended for human or veterinary diagnostic or therapeutic use. The compound is classified as an acute oral toxicant (Category 2) and poses chronic aquatic hazards (Category 4) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .
The synthesis of JNJ-40418677 involves several key steps, primarily focusing on an enantioselective allyl–allyl cross-coupling reaction catalyzed by iridium. This method allows for the coupling of secondary alcohols with alkenes, yielding the desired product with high enantiomeric purity. The process is optimized for scalability and efficiency, making it suitable for industrial production. The synthetic pathway begins with the formation of key intermediates that undergo further reactions to achieve the final compound.
In an industrial setting, the synthesis follows similar routes but is adapted to maximize yield and purity on a larger scale. The compound is typically produced in powder form and requires storage at temperatures between 2-8°C to maintain stability.
The molecular formula of JNJ-40418677 is C26H22F6O, with a molecular weight of approximately 480.44 g/mol. The structure features multiple trifluoromethyl groups attached to a biphenyl framework, contributing to its unique chemical properties. The stereochemistry at the chiral center plays a crucial role in its biological activity, as only the (S)-enantiomer exhibits significant modulation of gamma-secretase activity .
JNJ-40418677 can undergo various chemical reactions including:
The specific conditions and reagents used dictate the major products formed during these reactions.
The mechanism by which JNJ-40418677 exerts its effects involves modulation of gamma-secretase activity, a key enzyme in the cleavage of amyloid precursor protein. By selectively inhibiting the production of amyloid-beta 42 while promoting less toxic forms such as amyloid-beta 38, JNJ-40418677 aims to reduce plaque formation in the brains of individuals predisposed to Alzheimer's disease. Preclinical studies have demonstrated that this compound effectively decreases amyloid-beta 42 levels in vitro and in vivo .
JNJ-40418677 has been primarily researched for its potential in treating Alzheimer's disease due to its ability to modulate gamma-secretase activity effectively. Beyond Alzheimer's, ongoing research is exploring its implications in other neurodegenerative disorders characterized by amyloid-beta accumulation. Additionally, there are investigations into its potential applications in cancer therapies where modulation of Notch signaling may be beneficial .
Amyloid-β42 (Aβ42) is a proteolytic fragment derived from the amyloid precursor protein (APP), characterized by its pronounced aggregation propensity and neurotoxic potential. It serves as the primary constituent of senile plaques, a defining neuropathological hallmark of Alzheimer’s disease (AD) [5] [9]. Biochemically, Aβ42 exhibits a higher rate of oligomerization compared to shorter Aβ isoforms (e.g., Aβ40), forming soluble oligomers that disrupt synaptic function and incite neuroinflammation. Genetic evidence from familial AD (FAD) underscores its pathogenic significance: mutations in APP, PSEN1, or PSEN2 genes consistently elevate the Aβ42/Aβ40 ratio or increase absolute Aβ42 levels, accelerating plaque deposition and cognitive decline [2] [9].
In transgenic AD models (e.g., Tg2576 mice), Aβ42 accumulation precedes tau pathology and neuronal loss, aligning with the amyloid cascade hypothesis. Critically, Aβ42’s toxicity extends beyond plaques; soluble Aβ42 oligomers impair long-term potentiation (LTP), induce oxidative stress, and activate microglia, establishing a feed-forward cycle of neurodegeneration [5] [10].
Aβ Isoform | Length (aa) | Relative Abundance | Aggregation Propensity | Neurotoxicity |
---|---|---|---|---|
Aβ37 | 37 | Low | Low | Low |
Aβ38 | 38 | Moderate | Low | Low |
Aβ40 | 40 | High (≈90%) | Moderate | Moderate |
Aβ42 | 42 | Moderate (≈10%) | High | High |
Aβ43 | 43 | Low | Very High | Very High |
γ-Secretase is an intramembrane aspartyl protease complex critical for APP processing. Its core subunits include presenilin (PS1 or PS2, catalytic component), nicastrin, Aph-1, and Pen-2, collectively forming a 19-transmembrane domain structure [5] [9]. The enzyme cleaves APP carboxy-terminal fragments (CTF-β, generated by β-secretase) to release Aβ peptides of varying lengths. Proteolysis occurs via a stepwise endoproteolytic mechanism: ε-cleavage (yielding Aβ48/Aβ49) initiates sequential tripeptide trimming, culminating in γ-cleavage (e.g., Aβ40, Aβ42) [5] [9] [10].
Therapeutically, γ-secretase inhibition initially appeared promising but faced significant challenges:
These limitations necessitated strategies for modulating rather than inhibiting γ-secretase.
GSMs represent a pharmacologically distinct class from GSIs. First-generation GSMs derived from nonsteroidal anti-inflammatory drugs (NSAIDs, e.g., ibuprofen) exhibited Aβ42-lowering effects independent of cyclooxygenase inhibition. However, their low potency (IC₅₀ > 50 μM), poor brain penetration, and weak Aβ42 selectivity hindered clinical utility [5] [9] [10].
Second-generation GSMs, including JNJ-40418677, were engineered to overcome these limitations. Unlike GSIs, which abolish γ-secretase activity, GSMs allosterically modulate proteolytic specificity:
Property | GSIs | GSMs (e.g., JNJ-40418677) |
---|---|---|
Aβ42 Reduction | Complete inhibition | Selective reduction (≈50–90%) |
Shorter Aβ (Aβ38) | Decreased | Increased (compensatory) |
Notch Processing | Inhibited (toxic) | Unaffected |
APP-CTF Accumulation | Yes | No |
Therapeutic Window | Narrow (dose-limiting tox) | Broad (preclinical) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7